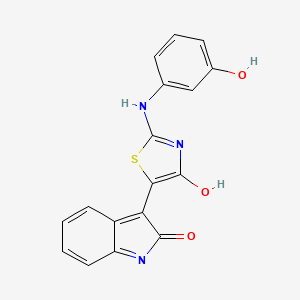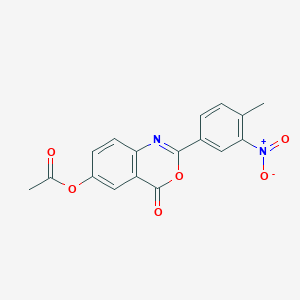![molecular formula C11H13N3O6 B5526401 2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B5526401.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dioxolane ring, a nitrofuran moiety, and an acetohydrazide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group is introduced via nitration of a furan ring, followed by subsequent functional group transformations.
Condensation Reaction: The final step involves the condensation of the dioxolane derivative with the nitrofuran aldehyde in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with microbial enzymes, leading to the generation of reactive oxygen species that can damage cellular components. The hydrazide group can form covalent bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,3-dioxolan-2-yl)-2-propanol
- 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
Uniqueness
2-(2-methyl-1,3-dioxolan-2-yl)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide stands out due to its combination of a dioxolane ring, nitrofuran moiety, and acetohydrazide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-11(18-4-5-19-11)6-9(15)13-12-7-8-2-3-10(20-8)14(16)17/h2-3,7H,4-6H2,1H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKDPUKTUMAUQG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)



![7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5526361.png)
![2-PHENYL-5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B5526379.png)
![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)
![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)
![3-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL](/img/structure/B5526404.png)
![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)
![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)
![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)
